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molecular formula C29H28ClN3O2 B1426722 tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate CAS No. 1032349-99-7

tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate

Cat. No. B1426722
M. Wt: 486 g/mol
InChI Key: SLIMVSASMYYZML-UHFFFAOYSA-N
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Patent
US07576209B2

Procedure details

To a round bottom flask was added tert-butyl{1-[4-(phenylacetyl)phenyl]cyclobutyl}carbamate (1-3) (2.7 g, 6.1 mmol), tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate (1-4) (1.6 g, 6.1 mmol), potassium carbonate (5.0 g, 6.0 mmol), and DMF (20 mL). The reaction mixture was heated to 80° C. while stirring in a hot oil bath under an atmosphere of nitrogen for 15 hours. Then the reaction mixture was warmed to 120° C. for 1 hour. The reaction mixture was permitted to cool to room temperature, added water, suspended in ethyl acetate, washed with a saturated solution of sodium bicarbonate, followed by water, brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (5-50% EtOAc/5% DCM/Hexane) to give tert-butyl{1-[4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl]cyclobutyl}carbamate (1-5) as an off-white solid. HRMS (M+H)+: observed=486.1954, calculated=486.1943.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:27])[NH:7][C:8]1([C:12]2[CH:17]=[CH:16][C:15]([C:18](=O)[CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:14][CH:13]=2)[CH2:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[Cl:28][C:29]1[C:34]([CH:35]=O)=[C:33]([NH:37]C(=O)OC(C)(C)C)[CH:32]=[CH:31][N:30]=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>C(OCC)(=O)C.O>[C:1]([O:5][C:6](=[O:27])[NH:7][C:8]1([C:12]2[CH:17]=[CH:16][C:15]([C:18]3[C:19]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)=[CH:35][C:34]4[C:33](=[CH:32][CH:31]=[N:30][C:29]=4[Cl:28])[N:37]=3)=[CH:14][CH:13]=2)[CH2:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=CC=C(C=C1)C(CC1=CC=CC=C1)=O)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C=O)NC(OC(C)(C)C)=O
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring in a hot oil bath under an atmosphere of nitrogen for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was warmed to 120° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed with a saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (5-50% EtOAc/5% DCM/Hexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=CC=C(C=C1)C1=NC2=CC=NC(=C2C=C1C1=CC=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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